Diazophenylthioether

Description

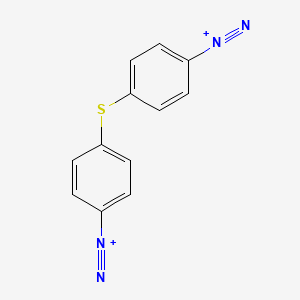

Structure

2D Structure

3D Structure

Properties

CAS No. |

25254-20-0 |

|---|---|

Molecular Formula |

C12H8N4S+2 |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

4-(4-diazoniophenyl)sulfanylbenzenediazonium |

InChI |

InChI=1S/C12H8N4S/c13-15-9-1-5-11(6-2-9)17-12-7-3-10(16-14)4-8-12/h1-8H/q+2 |

InChI Key |

WJWMRPDAOIYYRX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+]#N |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+]#N |

Other CAS No. |

25254-20-0 |

Synonyms |

DAPTE diazophenylthioether diazophenylthioether dichloride |

Origin of Product |

United States |

Synthetic Methodologies for Diazophenylthioether Systems

Strategies for Diazo Group Introduction into Phenyl-Thioether Scaffolds

Several approaches exist for incorporating a diazo group into molecules already possessing a phenyl thioether structure. These methods often leverage the reactivity of amine precursors or employ specialized diazo transfer reagents.

A common strategy for synthesizing diazo compounds involves the diazotization of primary aromatic amines. This process typically entails reacting an aniline (B41778) derivative with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt dalalinstitute.comsinica.edu.twresearchgate.netnih.gov. If the starting aniline already contains a thioether linkage on the phenyl ring, or if the thioether is introduced subsequently, this route can lead to diazophenylthioethers. For instance, the diazotization of aminophenyl thioethers followed by further transformations can yield the desired compounds oup.comresearchgate.net. Sandmeyer-type reactions, which involve the reaction of diazonium salts with sulfur-containing nucleophiles, are also relevant. A notable example is the Sandmeyer trifluoromethylthiolation of arenediazonium salts using sodium thiocyanate (B1210189) and a trifluoromethylating reagent in the presence of a copper catalyst, which directly yields aryl trifluoromethyl thioethers from anilines rsc.org. This methodology highlights the utility of diazonium intermediates in sulfur functionalization.

Diazo transfer reactions offer a versatile method for introducing the diazo group, often onto carbon atoms bearing electron-withdrawing groups. These reactions typically involve the treatment of an activated methylene (B1212753) compound (e.g., a β-dicarbonyl compound, ketone, or ester) with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (TsN₃) or methanesulfonyl azide (MsN₃), in the presence of a base wikipedia.orgorgsyn.orgnih.govyoutube.com. While primarily applied to C(sp2) or activated C(sp3) centers, this methodology can, in principle, be adapted for the diazomethylation of C(sp3) carbons adjacent to phenyl thioether moieties, provided suitable precursors can be synthesized and are compatible with the reaction conditions. For example, the detrifluoroacetylative diazo transfer strategy has been employed for the synthesis of α-diazo ketones, demonstrating the broad applicability of diazo transfer reactions orgsyn.org.

The oxidation of hydrazones represents another significant pathway to diazo compounds. This method involves the preparation of a hydrazone from a carbonyl compound and hydrazine, followed by its oxidation to the corresponding diazo compound. Various oxidizing agents can be employed, including N-iodo p-toluenesulfonamide (B41071) (TsNIK, iodamine-T) nih.gov, hypervalent iodine reagents, or metal catalysts such as copper complexes in the presence of oxygen acs.orgorganic-chemistry.org. For the synthesis of diazophenylthioethers, this approach would require the prior synthesis of a phenyl thioether-containing hydrazone. The oxidation of such precursors, for example, phenyl thioether-substituted glyoxals or ketones, would yield the target diazo compounds.

Nucleophilic aromatic substitution (SNAr) provides a means to construct aromatic systems by displacing a leaving group on an activated aromatic ring with a nucleophile dalalinstitute.comwikipedia.orgfishersci.fi. Diazonium salts themselves can act as intermediates or precursors in substitution reactions on aromatic rings sinica.edu.twnih.gov. For example, the displacement of the diazonium group by sulfur nucleophiles, as seen in Sandmeyer-type reactions rsc.org, or the reaction of diazonium salts with thiols researchgate.net, can be utilized to form the thioether linkage. Alternatively, SNAr reactions could be employed to introduce a diazo precursor (such as an amine) onto an aromatic ring that already bears a thioether, or to introduce a thioether onto an aromatic ring already functionalized with a diazo group or its precursor. The synthesis of aryl thioethers using xanthates as thiol surrogates under transition-metal-free conditions also offers a complementary approach to forming the C–S bond mdpi.com.

Formation of Thioether Linkages in the Presence of Diazoaryl Moieties

An alternative synthetic strategy involves forming the thioether linkage while the diazoaryl moiety is already present in one of the reaction partners.

The thiol-ene reaction is a highly efficient and versatile method for forming thioether linkages through the addition of a thiol to an alkene wikipedia.orgmdpi.comdiva-portal.org. This reaction typically proceeds via a radical mechanism, often initiated by light or radical initiators, leading to the anti-Markovnikov addition of the thiol across the double bond wikipedia.orgdiva-portal.org. If a diazo-containing olefin, such as a diazoaryl-substituted alkene, is reacted with a thiol, the resulting product would be a diazophenylthioether. While specific examples of this precise combination for diazophenylthioethers are less detailed in the provided literature, the general thiol-ene reaction is well-established and offers a promising route for constructing these molecules. For instance, studies have explored thiol-ene reactions with diazo-containing olefins in the context of surface functionalization nih.gov.

Table 1: Key Synthetic Methodologies for Diazophenylthioethers and Related Compounds

| Section | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product Type | Typical Yield/Notes | Citation(s) |

| 2.1.1, 2.1.4 | Diazotization & Sandmeyer-type Thiolation | Anilines | NaNO₂, HCl (diazotization); NaSCN, Me₃SiCF₃, CuSCN | Aryl trifluoromethyl thioethers | Smooth conversion from anilines | rsc.org |

| 2.1.1, 2.1.4 | Diazotization & Thiol Reaction | Aminophenyl derivatives | Diazotization reagents, then aryl/alkyl thiols | Phenyl thioethers | Good yields, continuous-flow conditions | researchgate.net |

| 2.1.3 | Oxidation of Hydrazones | Phenyl thioether-substituted hydrazones | TsNIK (Iodamine-T) | Diazophenyl thioethers | Good yields, high purity | nih.gov |

| 2.1.3 | Aerobic Oxidation of Hydrazones | Phenyl thioether-substituted hydrazones | Cu(OAc)₂/pyridine, O₂ (air) | Diazophenyl thioethers | Minutes at room temperature | acs.org |

| 2.1.1 | Synthesis of this compound Paper | Arylamine-substituted cellulose (B213188) | Diazotization | This compound-functionalized cellulose | Used for RNA attachment | oup.com, apsnet.org, wur.nl |

| 2.2.1 | Thiol-Ene Reaction | Diazo-containing olefin, Thiol | Radical initiator (UV/heat) | Diazophenyl thioethers | High yield, stereoselective (general) | wikipedia.org, diva-portal.org (general), nih.gov (context) |

Compound List:

this compound

Aryl trifluoromethyl thioether

Phenyl thioether

Aminophenyl thioether

Diazoaryl olefin

Hydrazone

Sulfonyl azide

p-toluenesulfonyl azide (TsN₃)

Methanesulfonyl azide (MsN₃)

N-iodo p-toluenesulfonamide (TsNIK, iodamine-T)

Diazonium salt

Arenediazonium salt

4-nitrobenzene diazonium

4-aminophenyl diazonium

m-diazobenzyloxymethyl cellulose (DBM cellulose)

Chemical Reactivity and Transformation Pathways of Diazophenylthioether Structures

Reactions Involving the Diazo Functional Group

The diazo functional group is a cornerstone of modern organic synthesis due to its capacity to readily decompose, typically under thermal, photochemical, or transition-metal-catalyzed conditions, to release molecular nitrogen (N₂) and generate highly reactive carbene or carbenoid species nih.govsioc-journal.cnrsc.orgwikipedia.org. These intermediates are central to a wide array of synthetic transformations. Furthermore, diazo compounds themselves can act as 1,3-dipoles or exhibit nucleophilic and electrophilic behavior, expanding their synthetic utility wikipedia.orgresearchgate.netacs.orgrsc.org.

Carbene/Carbenoid Generation and Subsequent Transformations

The generation of carbenes and carbenoids from diazo compounds is a pivotal transformation, most commonly achieved through transition-metal catalysis rsc.orgdicp.ac.cnacs.orgmdpi.com. Metals such as rhodium, copper, ruthenium, and iridium are particularly effective in catalyzing the decomposition of diazo compounds, leading to the formation of metal-carbenoid intermediates mdpi.comwikipedia.orgcaltech.edulibretexts.org. These metal-carbenoids are generally more stable and controllable than free carbenes, allowing for a broader range of selective transformations. The electronic nature of substituents on the diazo compound significantly influences the reactivity and stability of the resulting carbenes/carbenoids dicp.ac.cn.

Intramolecular X-H Insertion Reactions (e.g., C-H, O-H, S-H Insertion)

Metal carbenoids generated from diazo compounds are potent electrophiles capable of inserting into various X-H bonds. This process is particularly valuable when occurring intramolecularly, leading to the formation of cyclic structures.

C-H Insertion: Transition-metal-catalyzed intramolecular C-H insertion reactions are a powerful method for constructing new carbon-carbon bonds and synthesizing heterocyclic compounds rsc.orgdicp.ac.cncaltech.edumdpi.comnih.govbeilstein-journals.org. The carbene or carbenoid intermediate can insert into aliphatic or aromatic C-H bonds, forming cyclic products. For instance, studies on 2-diazo-2-sulfamoylacetamides have demonstrated intramolecular aromatic 1,5-C-H insertions, yielding dihydrobenzo[c]isothiazole or indolin-2-one derivatives, depending on the substitution pattern mdpi.comnih.govresearchgate.net.

O-H Insertion: Diazo compounds readily undergo O-H insertion reactions with alcohols and carboxylic acids, catalyzed by various transition metals or even under metal-free conditions mdpi.comthieme-connect.comnih.govresearchgate.netrsc.orgnih.govorganic-chemistry.org. These reactions typically form α-hydroxy or α-alkoxy carbonyl compounds. For example, rhodium catalysts like Rh₂(esp)₂ are highly efficient for the O-H insertion of carboxylic acids into diazo compounds researchgate.net. Metal-free conditions using silica-supported HClO₄ have also been developed for solvent-free O-H insertions, yielding α-hydroxy and α-alkoxy esters/ketones rsc.org.

S-H Insertion: The insertion of carbenes derived from diazo compounds into S-H bonds of thiols is a well-established transformation, leading to the formation of thioethers acs.orgnih.govnih.govorganic-chemistry.orgresearchgate.netacs.org. These reactions can be catalyzed by transition metals such as rhodium researchgate.net or copper nih.gov, or can proceed under metal-free conditions using catalysts like TBAI organic-chemistry.org or electrochemically acs.orgnih.govacs.org. For example, Rh₂(OAc)₄ has been used for S-H insertion reactions with α-diazo-γ-butyrolactams and thiols, providing α-aryl(alkyl)thiolactams in good yields researchgate.net.

Cyclopropanation Reactions

A classic and widely utilized reaction of diazo compounds is their conversion into cyclopropanes through reaction with alkenes or alkynes wikipedia.orgwikipedia.orglibretexts.orgresearchgate.net. This transformation typically proceeds via a metal carbene intermediate. Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in promoting these reactions mdpi.comwikipedia.orgnih.gov. The reaction can occur intermolecularly or intramolecularly. For example, methyl phenyldiazoacetate and related diazo derivatives are known precursors to carbenes used for cyclopropanation wikipedia.org. The process is generally stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product nih.govmasterorganicchemistry.com. Visible light photoredox catalysis has also emerged as a sustainable approach for cyclopropanation reactions involving diazo compounds sioc-journal.cnresearchgate.net.

Ylide Formation and Rearrangements (e.g., Oxonium Ylide Rearrangements)

Diazo compounds, upon activation by transition metals, can react with heteroatoms (oxygen, sulfur, nitrogen) bearing lone pairs to form ylides nih.govrsc.orgthieme-connect.combeilstein-journals.orgmdpi.comresearchgate.net. These ylides are highly reactive intermediates that can undergo various rearrangements or further transformations.

Sulfonium (B1226848) Ylides: The reaction of diazo compounds with sulfur-containing substrates can lead to the formation of sulfonium ylides. These intermediates can undergo rsc.orgrsc.org-sigmatropic rearrangements, such as the Stevens rearrangement, or participate in other reactions dicp.ac.cnbeilstein-journals.orgresearchgate.net. For example, intramolecular formation of sulfonium ylides from α-diazocarbonyl compounds tethered with thioether groups has been studied beilstein-journals.org.

Oxonium Ylides: Similarly, reactions with oxygen-containing nucleophiles can generate oxonium ylides. These species are also prone to rearrangements, such as rsc.orgrsc.org-sigmatropic shifts, or can act as 1,3-dipoles in cycloaddition reactions rsc.orgbeilstein-journals.orgmdpi.comresearchgate.net. For instance, the rhodium-catalyzed dediazoniation of α-diazo-β-ketoesters can lead to the formation of cyclic carbonyl ylides, which can be trapped by external dipolarophiles beilstein-journals.org.

1,3-Dipolar Cycloaddition Reactions

Diazo compounds themselves can act as 1,3-dipoles, reacting with dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings, such as pyrazoles wikipedia.orgrsc.orgnih.govfrontiersin.orgresearchgate.netnih.gov. This reaction is a powerful tool for constructing heterocyclic scaffolds. The reactivity of diazo compounds in 1,3-dipolar cycloadditions is tunable and can be influenced by the electronic nature of substituents on the diazo compound and the solvent rsc.orgnih.govresearchgate.netnih.gov. For example, diazo compounds can exhibit higher reactivity than analogous azides in cycloadditions with strained alkynes, and this reactivity can be enhanced in polar-protic solvents rsc.orgnih.govresearchgate.netnih.gov.

Nucleophilic and Electrophilic Behavior of Diazo Compounds

Diazo compounds exhibit amphiphilic behavior, meaning they can act as both nucleophiles and electrophiles wikipedia.orgresearchgate.netacs.org. The terminal nitrogen atom possesses nucleophilic character, allowing it to react with highly reactive carbon nucleophiles. Conversely, the diazo carbon atom can act as a nucleophile, attacking electrophiles such as protons or aldehydes. This dual reactivity is evident in their participation in various reactions, including 1,3-dipolar cycloadditions where they can act as either the dipole or, in some contexts, react with electrophiles wikipedia.orgresearchgate.netacs.org. The nucleophilicity of diazo compounds can span several orders of magnitude, comparable to that of enamines on the higher end and styrene (B11656) on the lower end nih.gov.

Nitrogen Extrusion Pathways and Radical Intermediates

The diazo group in diazophenylthioethers is inherently unstable and prone to decomposition, often leading to the extrusion of molecular nitrogen (N₂). This process can be initiated thermally or photochemically, generating highly reactive intermediates. Upon nitrogen extrusion, a carbene or a radical species is typically formed adjacent to the aromatic ring. The presence of the adjacent thioether group can influence the stability and subsequent reactions of these intermediates.

Research into the decomposition of diazo compounds has shown that nitrogen extrusion can lead to the formation of transient carbenes, which can then undergo various reactions such as insertion into C-H bonds, addition to double bonds, or Wolff rearrangement. In the context of diazophenylthioethers, the proximity of the sulfur atom can potentially lead to intramolecular reactions or influence the spin state of the radical intermediates formed. While specific detailed mechanistic studies on diazophenylthioethers themselves are not extensively detailed in the provided search results, general principles of diazo compound decomposition suggest the formation of aryl radicals or carbenes adjacent to the sulfur atom. These highly reactive species can then participate in further transformations.

Reactions Involving the Thioether Functional Group

The thioether moiety in diazophenylthioethers offers a distinct set of reactive pathways, largely independent of the diazo group's reactivity, though influenced by its electronic effects.

Nucleophilic Reactions of Thioether Sulfur

The sulfur atom in a thioether possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows the sulfur atom to react with electrophiles. In the context of diazophenylthioethers, the sulfur could potentially react with alkylating agents or undergo coordination to metal centers. However, the electron-withdrawing nature of the diazo group might modulate the nucleophilicity of the sulfur atom. Specific examples of nucleophilic reactions directly involving the thioether sulfur in diazophenylthioethers are not explicitly detailed in the provided search snippets. Generally, thioethers can undergo S-alkylation with alkyl halides to form sulfonium salts, or react with oxidizing agents.

Oxidation Reactions of Thioethers (e.g., to Sulfoxides and Sulfones)

Thioethers are readily oxidized. The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂) using various oxidizing agents. Common oxidants include peroxides (like m-CPBA or H₂O₂), peracids, or other electrophilic oxygen sources. The electronic environment of the thioether, influenced by the adjacent diazo functionality, could affect the ease and selectivity of these oxidation reactions. For instance, electron-rich thioethers are generally more susceptible to oxidation. The search results indicate that thioether functionalities are compatible with certain oxidation reactions, as seen in a study where a thioether was tolerated during the oxidation of a diazo compound to an o-ketoester caltech.edu. This suggests that the thioether group itself does not necessarily preclude oxidation reactions on other parts of the molecule, and vice versa, the thioether can be selectively oxidized.

Participation in Rearrangement Reactions

Thioether groups can participate in various rearrangement reactions, often involving sulfur migration or cyclization. While specific rearrangement reactions involving the thioether in diazophenylthioethers are not explicitly detailed in the provided search results, the general propensity of sulfur-containing compounds to undergo rearrangements, especially under thermal or catalytic conditions, is known. For example, thioethers can be involved in sigmatropic rearrangements or undergo S-alkylation followed by rearrangement. The presence of the diazo group might also trigger or influence such rearrangements through radical or carbene intermediates.

Interplay Between Diazo and Thioether Functionalities

The close proximity of the diazo and thioether groups within a diazophenylthioether molecule allows for synergistic reactivity and the potential for intramolecular reactions.

Intramolecular Reactions Facilitated by Proximity of Groups

The spatial arrangement of the diazo and thioether functionalities can lead to intramolecular reactions upon activation of the diazo group. For example, upon nitrogen extrusion, the resulting carbene or radical intermediate could react with the neighboring thioether. This could manifest as intramolecular C-H insertion into the thioether's alkyl chain (if present), or potentially a reaction involving the sulfur atom itself. Some research on diazo compounds with proximate functional groups highlights the possibility of cyclization reactions. For instance, metal-catalyzed reactions of α-diazo compounds with thiols have been studied, where the diazo group and the sulfur nucleophile interact thieme-connect.comthieme-connect.dechemrxiv.orgresearchgate.net. While these examples involve thiols rather than thioethers, they illustrate the principle of diazo-sulfur proximity driving specific reaction pathways. The search results also mention "this compound (DPT) paper" science.govoup.comaun.edu.ege-bookshelf.deoup.comscience.govepdf.pubresearchgate.netgoogle.compnas.orgscience.govasm.orgwur.nlresearchgate.netscience.govaun.edu.egpnas.orgwur.nlscience.govnih.govjneurosci.orgscience.govscience.gov, which is a solid support modified with this compound groups for immobilizing biomolecules. This application indirectly points to the stability and chemical accessibility of the this compound linkage under certain conditions, though it does not directly describe intramolecular reactions of the compound itself.

Compound List

this compound (DPT)

Aminophenylthioether (APTE)

2-Diazophenylthioether (DPTE)

Diazobenzyloxymethyl (DBM)

Tandem Reactions and Cascade Sequences

Tandem reactions, often referred to as cascade or domino reactions, represent a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates researchgate.netrsc.orgx-mol.net. This approach significantly enhances synthetic efficiency, reduces waste, and allows for the rapid construction of molecular complexity from relatively simple starting materials researchgate.netrsc.org. While direct examples of "this compound" structures initiating or participating in such cascades are not extensively detailed in the provided literature, related methodologies involving aryl diazo precursors and sulfur functionalities highlight the potential for cascade sequences in forming C-S bonds.

Reactions Involving Aryl Diazo Precursors and Thioether Formation

The formation of aryl thioether linkages is a crucial transformation in organic synthesis, finding applications in pharmaceuticals, materials science, and agrochemicals. Cascade sequences offer an elegant pathway to achieve this, particularly when employing diazo compounds or their precursors.

The optimized conditions for this transformation typically involve a copper catalyst, often in the presence of zinc and tetrabutylammonium (B224687) bromide, in acetonitrile (B52724) at elevated temperatures (130 °C) for approximately 10 hours organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org. This methodology demonstrates good functional group tolerance, allowing for the synthesis of a variety of aryl alkyl thioethers organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org.

Data Table 1: Copper-Catalyzed Three-Component Synthesis of Aryl Alkyl Thioethers

| Reactants | Sulfur Source | Alkylating Agent | Catalyst/Additives | Solvent | Conditions | Product Class | Yield |

| Aryldiazonium salts | DABSO | Alkyl bromides | Cu catalyst, Zn, TBABr | Acetonitrile | 130 °C, 10 h | Aryl alkyl thioethers | Moderate to high |

Beyond this specific three-component reaction, other cascade strategies involving diazo compounds and sulfur moieties are emerging. For instance, electrochemical cascade reactions utilizing diazo imides and aryl thiols have been developed to access complex sulfur-containing heterocycles, such as thiochromans, through thiolation, cyclization, and reduction sequences. These examples underscore the versatility of diazo chemistry in constructing sulfur-containing molecules via cascade pathways, even if the direct formation of a simple this compound linkage is not the primary outcome.

Mechanistic Investigations of Diazophenylthioether Chemistry

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone for elucidating reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors. mt.com By systematically varying the concentrations of reactants and catalysts, one can determine the rate law of a reaction, which in turn suggests the molecularity of the rate-determining step. mpg.de

For a hypothetical reaction involving diazophenylthioether, such as a cyclopropanation reaction with an alkene catalyzed by a metal complex, kinetic studies would be designed to measure the rate of disappearance of the reactants or the rate of formation of the product over time. mt.com Techniques like in-situ spectroscopy (e.g., ReactIR, ReactRaman) or HPLC can be employed to monitor the concentration changes of the species involved. researchgate.netnih.gov

Key objectives of kinetic studies for this compound reactions would include:

Determining Reaction Order: Investigating how the reaction rate changes with the concentration of this compound, the alkene, and the catalyst. This helps to understand which species are involved in the slowest step of the reaction. researchgate.net

Evaluating Catalyst Performance: By comparing the rate constants obtained with different catalysts, their relative efficiencies can be determined.

The data obtained from such studies can be used to construct a reaction profile and support a proposed mechanism. For instance, if the reaction is first order in both the this compound and the catalyst, it might suggest the formation of a metal-carbene intermediate as the rate-limiting step.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Alkene] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.005 | 1.2 x 10-4 |

| 2 | 0.2 | 0.1 | 0.005 | 2.4 x 10-4 |

| 3 | 0.1 | 0.2 | 0.005 | 1.2 x 10-4 |

| 4 | 0.1 | 0.1 | 0.010 | 2.4 x 10-4 |

Identification of Transient Intermediates (e.g., Carbenoids, Ylides)

Reactions of diazo compounds are well-known to proceed through highly reactive, transient intermediates. nih.gov The thermal or photochemical decomposition of this compound, or its reaction with a metal catalyst, is expected to generate a phenylthiocarbene or a related metal-carbenoid species. beilstein-journals.org

Carbenes and Carbenoids: A carbene is a neutral, divalent carbon species. In the context of metal-catalyzed reactions, the carbene is often complexed to the metal center, forming a "carbenoid". beilstein-journals.org These electrophilic intermediates can then undergo a variety of transformations, such as cyclopropanation of alkenes, X-H insertion (e.g., into C-H, O-H, or N-H bonds), or rearrangement reactions. The nature of the substituents on the carbene (in this case, a phenyl and a thioether group) will influence its stability and reactivity. beilstein-journals.org

Ylides: The presence of the sulfur atom in this compound introduces the possibility of forming sulfonium (B1226848) ylides. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. nih.gov In this case, intramolecular reaction of the carbene carbon with the adjacent sulfur atom could lead to the formation of a cyclic thiophenium ylide. Alternatively, intermolecular reaction with another thioether could also produce a sulfonium ylide. These ylides are themselves reactive intermediates that can participate in a range of synthetic transformations. nih.govcas.cnnih.gov

The identification of these transient species is challenging due to their short lifetimes. They are often inferred from the final products of the reaction. However, advanced spectroscopic techniques such as low-temperature NMR, matrix isolation spectroscopy, or laser flash photolysis can sometimes be used to directly observe and characterize these intermediates.

Stereochemical Outcomes and Diastereoselective Control in Transformations

Stereochemistry is a critical aspect of organic synthesis, particularly when creating new chiral centers. ochemtutor.com Reactions involving this compound can potentially generate new stereocenters, and controlling the stereochemical outcome is a key goal for synthetic chemists. numberanalytics.com

When a carbenoid generated from this compound adds to a prochiral alkene, for example, two or more diastereomers can be formed. wikipedia.org The ratio of these diastereomers (the diastereoselectivity) is influenced by steric and electronic interactions in the transition state. wikipedia.org

Strategies for controlling diastereoselectivity include:

Chiral Catalysts: Employing a chiral catalyst (e.g., a rhodium or copper complex with chiral ligands) can create a chiral environment around the carbenoid intermediate. This chiral environment can favor one approach of the alkene over the other, leading to the preferential formation of one diastereomer. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to one of the reactants to induce stereoselectivity. uvm.edu In the case of this compound, the phenylthio group could be replaced with a chiral thioether derived from a chiral source. This chiral group could then direct the stereochemical course of the reaction before being cleaved in a subsequent step.

Substrate Control: The existing stereocenters in the substrate can also influence the stereochemical outcome of the reaction. numberanalytics.com

The degree of diastereoselectivity is often expressed as the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

Table 2: Hypothetical Diastereoselective Cyclopropanation using this compound

| Entry | Catalyst | Chiral Ligand | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Rh2(OAc)4 | None | 25 | 1.5 : 1 |

| 2 | Cu(acac)2 | None | 25 | 1.2 : 1 |

| 3 | Rh2(S-PTTL)4 | Chiral | 0 | 15 : 1 |

| 4 | CuOTf | Chiral BOX | -20 | 12 : 1 |

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent can have a profound impact on reaction rates, yields, and even the reaction mechanism itself. numberanalytics.com Solvents can influence the stability of reactants, products, and, most importantly, transition states and intermediates through various non-covalent interactions. wikipedia.org

In the context of this compound chemistry, key solvent properties to consider include:

Polarity and Dielectric Constant: Reactions involving charged intermediates or polar transition states are often accelerated in polar solvents, which can stabilize these species. ajgreenchem.comwikipedia.org For example, the formation and reaction of an ylide intermediate might be favored in a more polar solvent.

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) have acidic protons and can form hydrogen bonds. They can solvate both cations and anions effectively. Aprotic solvents (e.g., ethers, halogenated hydrocarbons) lack acidic protons. wikipedia.org In some cases, protic solvents can react with nucleophilic or basic intermediates, potentially leading to undesired side reactions. khanacademy.org

Coordinating Ability: Some solvents can coordinate to the metal center of a catalyst, which can affect its activity and selectivity.

Optimizing reaction conditions involves a systematic study of parameters like solvent, temperature, and catalyst loading to achieve the desired outcome. bmglabtech.com For example, a reaction might be run in a non-polar solvent like dichloromethane (B109758) or toluene (B28343) to favor the catalytic cycle, while a more polar solvent like acetonitrile (B52724) might be used if a charged intermediate is desired. Temperature also plays a crucial role; lower temperatures often lead to higher selectivity, as the small energy differences between diastereomeric transition states become more significant. ajgreenchem.com

Table 3: Influence of Solvent on a Hypothetical Reaction Rate of this compound

| Solvent | Dielectric Constant (ε at 25°C) | Solvent Type | Relative Rate |

|---|---|---|---|

| Toluene | 2.4 | Non-polar Aprotic | 1.0 |

| Dichloromethane | 9.1 | Polar Aprotic | 5.2 |

| Acetonitrile | 37.5 | Polar Aprotic | 15.8 |

| Ethanol | 24.6 | Polar Protic | 8.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | Polar Aprotic | 22.1 |

Catalysis in Diazophenylthioether Mediated Reactions

Transition Metal Catalysis (e.g., Rhodium(II)-Catalyzed Transformations)

Transition metal catalysis, particularly with dirhodium(II) complexes, is a cornerstone of diazo chemistry. nih.gov Dirhodium(II) catalysts are exceptionally effective at promoting the decomposition of diazo compounds under mild conditions to form transient metal carbene intermediates. nih.govresearchgate.net These electrophilic carbenoids are pivotal in a multitude of synthetic transformations, including cyclopropanation, C-H functionalization, and ylide formation. nih.gov

In the context of sulfur-containing diazo compounds, rhodium(II) catalysts have enabled key carbon-sulfur bond-forming reactions. For instance, the rhodium-catalyzed coupling of diazo compounds with sulfenamides provides a powerful method for asymmetric S-alkylation. nih.gov The catalytic cycle is understood to begin with the reaction of the diazo compound with the dirhodium(II) catalyst to form a rhodium carbenoid intermediate after the extrusion of dinitrogen. nih.govchemrxiv.org Subsequent nucleophilic attack by a sulfur-containing substrate, such as a sulfide (B99878) or sulfenamide, on the carbene generates a sulfur ylide, which can then undergo further transformations like sigmatropic rearrangements (e.g., the Doyle-Kirmse reaction) or tautomerization. nih.govchemrxiv.org An unusual transformation involves the rhodium(II)-catalyzed formal reduction of sulfur(VI) in diazo sulfonylamidines, where an oxygen atom is transferred from the sulfur to the carbene carbon, a process orchestrated by the dirhodium center. nih.govacs.org

The reactivity and selectivity of dirhodium(II) catalysts are profoundly influenced by the nature of the four bridging ligands surrounding the Rh-Rh core. snnu.edu.cn By systematically modifying these ligands, the steric and electronic properties of the catalyst can be fine-tuned to control the outcome of the reaction. rsc.orgnumberanalytics.com

Steric Effects: The use of sterically demanding ligands is a common strategy to enhance selectivity. For example, bulky carboxylate ligands such as pivalate (B1233124) or o-phenylbenzoate on rhodium(II) catalysts have been shown to improve chemoselectivity in reactions of α-alkyl-α-diazo compounds by disfavoring competing pathways like β-hydride migration. nih.gov In asymmetric catalysis, the architecture of chiral ligands creates a specific spatial environment around the active site. The N-phthalimido groups on tert-leucine-derived ligands in [Rh₂(PTTL)₄], for instance, form a "chiral calyx" that influences the trajectory of the incoming substrate, thereby controlling enantioselectivity. nih.gov

Electronic Effects: The electronic properties of the ligands modulate the electrophilicity of the rhodium carbene intermediate. Electron-withdrawing ligands, such as perfluorinated carboxylates (e.g., perfluorobutyrate, pfam) or N-arylsulfonylprolinates (e.g., DOSP), render the carbene more electrophilic. nih.govnih.govacs.org This increased electrophilicity can alter the reaction pathway; for example, rhodium(II) perfluorocarboxamide catalysts have been found to specifically promote oxindole (B195798) formation in the reactions of α-diazoamides. acs.org

Ligand Classes: A diverse array of chiral ligands has been developed for asymmetric rhodium catalysis. nih.govnumberanalytics.com

Chiral Carboxylates: Prolinate-derived ligands, like the Doyle-Kirmse catalyst Rh₂(S-DOSP)₄, were among the first generation of effective catalysts. nih.gov More recent designs include mixed-ligand catalysts, such as Rh₂(S-NTTL)₃(dCPA), which incorporate ligands of varying steric bulk to create a more defined chiral pocket and have been successfully applied in total synthesis. nih.gov

Peptide-Based Ligands: Polypeptides have been explored as readily optimizable ligands for rhodium(II), where screening of peptide libraries can identify catalysts that afford high enantioselectivity for specific transformations. rsc.org

Heterobimetallic Complexes: A novel approach involves replacing one of the rhodium atoms in the paddlewheel structure with another metal. Bismuth-rhodium paddlewheel complexes with specifically designed phenylglycine ligands have demonstrated outstanding selectivity and faster reaction rates compared to their dirhodium counterparts. nih.gov

The interplay between the ligand's structure and the catalyst's performance is summarized in the table below, showing how different ligands affect the enantiomeric excess (ee) in a test cyclopropanation reaction.

The efficiency of a catalytic process is quantified by its turnover number (TON), the number of substrate molecules converted per molecule of catalyst, and its turnover frequency (TOF), the rate of these conversions. For industrial applications, achieving high TONs and TOFs is crucial. The catalytic cycle for rhodium-catalyzed reactions of diazo compounds generally involves catalyst activation, rhodium carbene formation, substrate reaction, and catalyst regeneration. nih.govchemrxiv.org Optimization focuses on enhancing the rate of each step while minimizing catalyst deactivation.

Kinetic studies have revealed that the initial TOF can be very high but may decrease over time due to catalyst inhibition or decomposition. nsf.gov The structure of the dirhodium catalyst has a significant impact on its reactivity and longevity. For instance, in asymmetric cyclopropanation reactions, different chiral dirhodium catalysts exhibit vastly different TOFs under identical conditions. nsf.gov The bridged dirhodium tetraprolinate catalyst, Rh₂(S-biTISP)₂, is exceptionally active, achieving a TOF of 4,000 h⁻¹ and a TON of 92,000 in the cyclopropanation of styrene (B11656). acs.org In another example, rhodium-catalyzed B-H bond insertion reactions have reached a TON of 14,300. researchgate.net

Optimization strategies often involve screening catalysts and reaction conditions, such as solvent and temperature. nih.govnsf.gov The use of extremely low catalyst loadings (e.g., down to 0.001 mol%) is a key goal, and catalysts like Rh₂(p-Ph-TPCP)₄ have been identified as optimal for maintaining high enantioselectivity even at such low concentrations. nsf.gov

\Initial TOF is often measured based on the initial rate of reaction up to ~20% conversion.* nsf.govresearchgate.net

Photocatalysis and Electrochemistry in Diazo Compound Activation

As alternatives to transition metal catalysis, photocatalysis and electrochemistry offer mild and sustainable methods for activating diazo compounds, often proceeding through distinct radical-based mechanisms rather than carbene intermediates. chemrxiv.orgacs.org

Photocatalysis: Visible-light photocatalysis provides a powerful means to generate reactive intermediates from diazo compounds. acs.org These photochemical processes can follow several pathways. In some cases, a photocatalyst like [Ru(bpy)₃]Cl₂ or Eosin Y, upon excitation by light, engages in a single-electron transfer (SET) with the diazo compound, reducing it to form an alkyl radical. acs.orgbeilstein-journals.org This radical pathway enables transformations that are distinct from classic carbene chemistry. For example, photocatalysis has been used for the cross-coupling of aryl diazonium salts with thiols to form diaryl sulfides. beilstein-journals.orgccspublishing.org.cn In other systems, light can mediate reactions without a separate photocatalyst, such as the S-H insertion of thiols into α-diazo esters or the ring expansion of cyclic sulfoximines with aryl diazoacetates, which proceeds via a sulfur ylide intermediate. acs.orgchinesechemsoc.org Metal-free, iodine-catalyzed activation of diazo compounds can also be initiated by light to generate carbene radicals, which have been applied in cyclopropanation reactions. d-nb.info

Electrochemistry: Electrochemical methods provide a catalyst-free and reagent-free way to generate radical intermediates from diazo compounds. chemrxiv.orgacs.org Anodic oxidation can be used to generate electrophilic radical cations from alkenes, which then react with nucleophilic diazo compounds in formal [2+1] cycloaddition reactions to yield cyclopropanes. nih.gov Alternatively, diazo compounds themselves can serve as radical acceptors. chemrxiv.orgacs.org Electrochemical strategies have been developed to initiate cascade reactions, for example, the reaction of styryl diazo imides with aryl thiols. In this process, the anodically generated thiyl radical adds to the styrene C=C bond, initiating a cascade of thiolation and cyclization. acs.org This demonstrates how electrochemistry can unlock unique reactivity pathways that are not readily accessible through traditional methods.

Organocatalysis and Metal-Free Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a valuable metal-free alternative for asymmetric synthesis. youtube.comyoutube.com In the context of diazophenylthioether chemistry, organocatalysis often involves the activation of sulfur ylides, which can be considered as surrogates for diazo compounds. mdpi.com

The Johnson-Corey-Chaykovsky cyclopropanation, for example, can be rendered enantioselective by using a chiral secondary amine catalyst (e.g., proline) to activate α,β-unsaturated aldehydes or ketones toward attack by a sulfur ylide. youtube.comnih.gov The catalyst forms a transient iminium ion, which lowers the LUMO of the electrophile, facilitating the reaction. nih.gov Similarly, chiral thiourea (B124793) or urea (B33335) catalysts can activate substrates through hydrogen bonding, promoting enantioselective Michael additions of sulfur ylides to nitroolefins. mdpi.com These organocatalytic approaches have been applied to formal C-H, N-H, and S-H insertion reactions, expanding the synthetic utility of sulfur ylides. mdpi.com

Beyond organocatalysis, other metal-free approaches have been developed. As mentioned previously, direct photochemical irradiation can induce reactions of diazo compounds. acs.org Additionally, iodine has been used as a catalyst under thermal or photo-initiated conditions to activate diazo compounds, promoting carbene radical reactivity in a metal-free manner for reactions like cyclopropanation and pyrrole (B145914) synthesis. d-nb.info These methods highlight a growing trend towards developing more sustainable and environmentally benign catalytic systems for diazo chemistry.

Synthetic Utility and Applications in Chemical Transformations

Building Blocks for Complex Organic Molecules

The inherent reactivity of the diazo group and the presence of a thioether linkage make diazophenylthioether moieties potential building blocks for more complex molecular architectures. The diazo group is a versatile functional group known for its ability to undergo various reactions, including cycloadditions and carbene generation, which can be used to construct carbon-carbon bonds and introduce new functionalities into organic frameworks acs.orgiitm.ac.inkpi.ua. The thioether linkage provides a stable sulfur-containing component that can influence electronic properties or serve as a point for further modification. While direct examples of diazophenylthioethers being used as primary building blocks for synthesizing intricate organic molecules are less documented compared to their material applications, the chemical principles suggest their potential in constructing specialized organic compounds or functional materials.

Formation of Sulfur-Containing Heterocycles

The sulfur atom within the thioether linkage, along with the aromatic ring, provides a foundation for the synthesis of sulfur-containing heterocycles. General synthetic strategies often involve cyclization reactions where sulfur atoms are incorporated into ring structures thieme-connect.dethermofisher.comnih.govresearchgate.netzioc.ru. While specific examples of diazophenylthioethers being employed as direct precursors for the de novo synthesis of sulfur heterocycles are not extensively detailed in the provided literature, the presence of these functional groups implies a potential role in such transformations. The diazo group's reactivity could also be harnessed in tandem with the sulfur atom to create novel heterocyclic systems.

Preparation of Functionalized Aromatic Compounds

Diazophenylthioethers can be considered as functionalized aromatic compounds themselves, or they can be used to prepare other functionalized aromatic systems. The aromatic ring can undergo electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents. Furthermore, the this compound moiety can be covalently attached to other molecules or surfaces, thereby functionalizing them with the specific properties of the this compound group. This is particularly evident in the preparation of DPT paper, where paper substrates are chemically modified to incorporate these functional groups.

Role as Precursors to Reactive Intermediates for Downstream Synthesis

The diazo group (-N=N-) is a well-established precursor to highly reactive intermediates, most notably carbenes, upon thermal or photochemical decomposition acs.orgiitm.ac.inkpi.ua. These carbenes can then participate in a wide array of downstream synthetic reactions, such as C-H insertion, cyclopropanation, and Wolff rearrangement. While the primary literature focuses on the use of the diazo group in diazophenylthioethers for covalent immobilization rather than carbene generation for organic synthesis, the inherent chemical potential for forming reactive intermediates remains. This reactivity is fundamental to their ability to form stable covalent linkages with biomolecules.

Applications of this compound Moieties in Molecular Biology Techniques (e.g., Paper-Based Nucleic Acid/Protein Immobilization and Hybridization)

The most significant and well-documented application of this compound chemistry lies in the field of molecular biology, specifically in the development of This compound (DPT) paper scribd.comscience.govresearchgate.netpageplace.descience.govoup.comnih.govscribd.comscience.gov. DPT paper is a specialized membrane material that has been chemically functionalized with diazo groups, enabling the covalent immobilization of biomolecules.

Nucleic Acid Immobilization and Hybridization: DPT paper serves as an effective matrix for immobilizing both DNA and RNA. The diazo groups on the paper react covalently with the nucleic acid molecules, providing a stable and durable attachment pageplace.deoup.com. This immobilized nucleic acid can then be used in hybridization assays, such as Southern and Northern blotting, to detect specific DNA or RNA sequences within complex mixtures scribd.comresearchgate.netscience.govoup.comscience.gov. The ability to covalently link nucleic acids ensures that they remain bound to the paper during stringent washing steps, which are crucial for achieving high specificity in hybridization oup.com. For instance, DPT paper has been utilized in detecting specific DNA sequences within plasmid DNAs science.govscience.govscience.gov.

Protein Immobilization and Detection: Beyond nucleic acids, this compound functionalization is also employed for the immobilization of proteins pageplace.denih.gov. This capability is valuable for various protein detection assays, including enzyme-linked immunosorbent assays (ELISA) performed on paper-based platforms. The covalent attachment ensures that proteins remain anchored during assay procedures, facilitating sensitive and reliable detection pageplace.denih.gov.

Comparative Performance of Immobilization Materials:

This compound paper is often discussed alongside other blotting materials like nitrocellulose and nylon membranes. While all these materials are used for immobilizing biomolecules, DPT paper offers the advantage of covalent immobilization, which generally leads to greater stability and reduced non-specific binding compared to passive adsorption methods pageplace.deoup.com.

| Material | Primary Binding Capability | Immobilization Mechanism | Key Applications | References |

| Nitrocellulose | ssDNA, RNA | Passive adsorption | Nucleic acid blotting, protein blotting (Western) | scribd.comresearchgate.netnih.gov |

| Nylon (Neutral) | ssDNA, dsDNA, RNA | Passive adsorption (electrostatic/hydrophobic) | Nucleic acid blotting, Northern/Southern blotting | scribd.com |

| Positively charged nylon | ssDNA, dsDNA, RNA | Passive adsorption (electrostatic) | Enhanced nucleic acid binding | scribd.com |

| Activated papers (DBM and DPT) | ssDNA, RNA | Covalent bonding via diazo groups | Nucleic acid blotting, hybridization, protein immobilization, immunological detection | scribd.comresearchgate.netpageplace.deoup.comnih.gov |

Research Findings:

Research has demonstrated the effectiveness of DPT paper in various blotting and hybridization protocols. The covalent linkage provided by the diazo groups contributes to the robustness of these assays, allowing for sensitive detection of target biomolecules oup.com. Studies have shown that DPT paper can be used for the detection of electrophoretically separated RNA and DNA, confirming its utility in standard molecular biology workflows researchgate.netoup.com. The development of DPT paper represents a significant advancement in creating stable and reliable platforms for biomolecular analysis.

Compound List:

this compound (DPT)

Diazobenzyloxymethyl (DBM) paper

Nitrocellulose

Nylon

Computational and Theoretical Studies on Diazophenylthioether Systems

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and inherent reactivity of diazophenylthioether systems. These calculations provide detailed information about molecular orbitals, charge distribution, and electronic properties that govern the chemical behavior of these molecules.

DFT studies are frequently employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In this compound systems, the HOMO is typically localized on the sulfur atom and the phenyl ring attached to it, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is often distributed across the azo group (-N=N-) and the adjacent phenyl ring, highlighting this area as the likely site for nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT to understand bonding interactions and charge distribution within the molecule. mdpi.com By analyzing the charge distribution, researchers can identify electron-rich and electron-deficient centers, which are key to predicting sites of reaction. For a typical this compound, the nitrogen atoms of the azo group carry partial negative charges, while the sulfur atom may be slightly positive, influencing how the molecule interacts with other reagents.

The table below presents hypothetical data from a DFT calculation on a model this compound compound, illustrating key electronic properties.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

These values are illustrative and depend on the specific this compound structure and the level of theory used in the calculation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful method for mapping out the potential energy surfaces of chemical reactions involving diazophenylthioethers. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. researchgate.net Understanding the structure and energy of the transition state is key to predicting the feasibility and rate of a chemical reaction.

One area of significant interest is the thermal decomposition of diazophenylthioethers. Theoretical studies can model this process to determine whether the cleavage of the C-S or N-S bond is the rate-determining step. researchgate.netmdpi.com By calculating the activation energies for different possible pathways, researchers can identify the most likely mechanism. For instance, calculations might show that the homolytic cleavage of the N-S bond to form a diazenyl radical and a thiyl radical has a lower activation energy than other decomposition routes.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The geometric parameters and vibrational frequencies of this transition state structure are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

The following table shows representative calculated activation energies for two competing steps in a hypothetical this compound reaction.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Description |

| N-S Bond Cleavage | TS1 | 25.5 | The energy barrier for the breaking of the nitrogen-sulfur bond. |

| C-S Bond Cleavage | TS2 | 38.2 | The energy barrier for the breaking of the carbon-sulfur bond. |

Based on these hypothetical data, the N-S bond cleavage would be the kinetically favored pathway due to its lower activation energy.

Prediction of Reactivity and Selectivity in Novel Transformations

A major advantage of computational chemistry is its predictive power. Theoretical models can be used to forecast the reactivity and selectivity of diazophenylthioethers in reactions that have not yet been explored experimentally. chemrxiv.org This predictive capability can guide synthetic chemists in designing new transformations and optimizing reaction conditions.

For example, DFT calculations can be used to assess how different substituents on the phenyl rings will affect the reactivity of the this compound core. By calculating properties such as the HOMO-LUMO gap or the charge on reactive sites for a series of substituted compounds, a quantitative structure-activity relationship (QSAR) can be developed. An electron-donating group on the thioether's phenyl ring might be predicted to increase the HOMO energy, making the molecule a better electron donor and more reactive in certain cyclization reactions. Conversely, an electron-withdrawing group on the diazo side could lower the LUMO energy, enhancing its reactivity toward nucleophiles. researchgate.net

Computational models can also predict regioselectivity and stereoselectivity. In reactions where multiple products are possible, the activation energies for the transition states leading to each product can be calculated. The product formed via the lowest energy pathway is predicted to be the major product. This approach is invaluable for designing highly selective reactions, which are crucial in fields such as pharmaceutical synthesis. chemrxiv.org

Conformation Analysis and Energetic Profiles

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Diazophenylthioethers, with their multiple single bonds, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and the energy barriers to their interconversion. mdpi.com

Due to the presence of two phenyl rings, steric hindrance can play a significant role in determining the preferred conformation. libretexts.org Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds (e.g., the C-S, S-N, and N-C bonds) and calculating the energy of each resulting structure. This process generates a potential energy surface that reveals the low-energy conformers (local minima) and the transition states that separate them. youtube.com

The most stable conformer is typically the one that minimizes steric repulsion between bulky groups, such as the phenyl rings. libretexts.org For instance, the global minimum energy structure will likely adopt a staggered or anti-periplanar arrangement around the central C-S-N=N-C core to maximize the distance between the aromatic rings. The energetic profile provides a quantitative measure of the stability differences between conformers. A conformer that is significantly higher in energy will be present in a much lower population at equilibrium. libretexts.org

Below is an example of an energetic profile for different conformers of a substituted this compound.

| Conformer | Dihedral Angle (C-S-N-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 85.1 |

| Gauche 1 | 60° | 1.25 | 7.2 |

| Gauche 2 | -60° | 1.25 | 7.2 |

| Syn (Eclipsed) | 0° | 5.50 | 0.5 |

These data illustrate that the 'Anti' conformer is the most stable, and the population of the high-energy 'Syn' conformer is negligible at room temperature.

Structure Reactivity Relationship Sar Investigations

Impact of Substituent Effects on Diazo Stability and Reactivity

The stability of diazo compounds is paramount for their safe handling and effective use in synthesis. The diazo group's reactivity is intrinsically linked to its stability, with electronic effects from substituents playing a dominant role. The thermal stability of aryl diazo compounds is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Research findings indicate a clear correlation between the electronic properties of para-substituents and the thermal stability of substituted phenyl diazoacetates, which serve as a structural analogue for diazophenylthioethers. Electron-donating groups (EDGs) on the aromatic ring tend to decrease the thermal stability of the diazo compound. nih.gov This destabilization arises from the ability of EDGs to push electron density into the aromatic ring through resonance (+R effect), which further extends to the conjugated diazo system. This increased electron density on the diazo carbon destabilizes the C-N2 bond, lowering the energy required for dinitrogen extrusion and subsequent carbene formation. Consequently, diazo compounds with strong electron-donating substituents exhibit lower onset temperatures for thermal decomposition. nih.gov

Conversely, electron-withdrawing groups (EWGs) generally increase the thermal stability of diazo compounds. nih.gov These groups pull electron density away from the aromatic ring and the attached diazo group through inductive (-I) and/or resonance (-R) effects. This delocalization and withdrawal of electron density stabilize the diazo functional group, making it more resistant to thermal decomposition and increasing the onset temperature. nih.gov Ortho-substituted compounds are often less thermally stable than their para or meta counterparts, an effect that can be attributed to steric hindrance influencing the planarity and conjugation of the system. nih.gov

| Substituent on Phenyl Ring (para-position) | Electronic Effect | Relative Thermal Stability | Decomposition Onset Temperature (Tonset) |

|---|---|---|---|

| -OCH3 | Strongly Electron-Donating | Lower | ~104 °C |

| -H | Neutral | Reference | ~122 °C |

| -Cl | Weakly Electron-Withdrawing | Higher | ~126 °C |

| -Br | Weakly Electron-Withdrawing | Higher | ~126 °C |

Data in the table is representative for ethyl (phenyl)diazoacetates and illustrates the general trend of substituent effects on thermal stability as described in the literature. nih.gov

Influence of Aromatic Ring Substitutions on Reaction Outcomes

Substituents on the aromatic ring of a diazophenylthioether not only affect stability but also profoundly influence the outcomes of reactions involving the ring itself, particularly in electrophilic aromatic substitution (EAS). The thioether group (-SR) is a key director in such reactions.

The sulfur atom of the thioether group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). nih.gov This effect increases the electron density at the ortho and para positions of the ring. Simultaneously, the sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). mdpi.com In the case of thioethers, the resonance effect is dominant over the inductive effect. mdpi.com As a result, the thioether group is classified as an activating group and an ortho-, para- director. acs.orgillinois.edu

This directing effect is crucial for predicting reaction outcomes. When a this compound is subjected to an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation), the incoming electrophile will be directed primarily to the positions ortho and para to the thioether substituent. The carbocation intermediates (sigma complexes) formed by attack at these positions are significantly more stable because they include a resonance structure where the positive charge is delocalized onto the sulfur atom, fulfilling the octet of all atoms. organic-chemistry.org Attack at the meta position does not allow for this type of resonance stabilization, making the corresponding intermediate higher in energy and the reaction pathway less favorable. organic-chemistry.org Therefore, the products of such reactions will be predominantly the ortho- and para-substituted isomers.

Role of Thioether Substituents on Reaction Kinetics and Selectivity

The nature of the substituent attached to the sulfur atom (R in -SR) in a this compound can modulate reaction kinetics and selectivity, particularly in reactions involving the formation of a carbene from the diazo group. This influence stems from the electronic properties of the substituent, which can alter the electron density on the sulfur and, through the aromatic ring, on the diazo carbon.

While specific kinetic studies directly comparing different thioether substituents on this compound were not identified, the outcomes can be predicted from general principles.

Alkyl vs. Aryl Substituents : An alkyl group (e.g., methyl) attached to the sulfur is primarily an electron-donating group through induction. An aryl group (e.g., phenyl) is more complex; it is electron-withdrawing by induction due to the sp² hybridized carbons but can be electron-donating or -withdrawing via resonance depending on the reaction. In the context of carbene chemistry, the electronic nature of the thioether can influence the electrophilicity of the resulting carbene. A more electron-donating S-alkyl group would be expected to slightly increase the electron density on the generated carbene, potentially decreasing its reactivity (slowing kinetics) but increasing its selectivity compared to a carbene influenced by a more electron-withdrawing S-aryl group.

Selectivity in C-H Insertion : In intramolecular C-H insertion reactions, where the carbene attacks a C-H bond within the same molecule, electronic effects play a significant role in determining regioselectivity. nih.gov The carbene will preferentially insert into C-H bonds that are more electron-rich (e.g., tertiary > secondary > primary). The electronic character of the thioether substituent could subtly influence this preference. For instance, a more electron-donating thioether group could enhance the reactivity difference between various C-H bonds in the molecule, leading to higher selectivity. Stereoelectronic effects, where the orbital alignment between the carbene and the targeted C-H bond is critical, also govern selectivity. nih.gov

Conformational Control and Stereoselectivity in Intramolecular Reactions

Conformational control is a key principle in determining the stereochemical outcome of intramolecular reactions. For a this compound designed to undergo cyclization, the molecule's ground-state conformational preferences and the stereochemistry of the transition state directly control the stereoselectivity of the product.

A pertinent example can be drawn from the rhodium-catalyzed intramolecular C-H insertion of aryldiazoacetates, which are close structural analogues. Studies on the cyclization of ethyl 2-diazo-2-(2-isopropylphenyl)acetate demonstrate this principle effectively. researchgate.net In this reaction, the carbene generated from the diazo group inserts into a C-H bond of the ortho-isopropyl group to form a five-membered ring, yielding an indane-1-carboxylate. The reaction produces two diastereomers, cis and trans. It was observed that the reaction shows a notable preference for the formation of the cis-isomer. researchgate.net

This stereoselectivity arises because the transition state leading to the cis product is sterically less hindered and thus lower in energy than the transition state leading to the trans product. The molecule adopts a specific conformation during the C-H insertion event to minimize steric clashes between the bulky ester group and the substituents on the aromatic ring. This preferred conformation directly translates into the observed diastereoselectivity. Similarly, for an appropriately substituted this compound, the steric and electronic interactions between the thioether substituent, the aromatic ring, and the reacting carbene center would dictate a favored reaction pathway, leading to one stereoisomer in excess.

Derivatives and Analogues of Diazophenylthioether

Synthesis and Reactivity of Variously Substituted Diazophenylthioethers

The synthesis of diazophenylthioethers typically involves a two-step process: the formation of a substituted aminophenyl thioether followed by its diazotization. The initial step often utilizes nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to forge the carbon-sulfur bond. For instance, an appropriately substituted aryl halide can react with a thiolate in the presence of a suitable catalyst.

Once the aminophenyl thioether precursor is obtained, the crucial diazotization step is performed. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). patsnap.comgeeksforgeeks.org The resulting aryldiazonium salt is the diazophenylthioether. The general scheme for this synthesis is depicted below.

Step 1: Synthesis of Aminophenyl Thioether (Example)

An example is the reaction of an o-chloronitrobenzene with a thiophenol to eventually form an aminodiphenyl sulfide (B99878). patsnap.com

Step 2: Diazotization

The subsequent reaction with nitrous acid converts the primary aromatic amine into a diazonium salt. geeksforgeeks.org This process follows a well-established mechanism initiated by the formation of the nitrosonium ion (NO⁺) electrophile. libretexts.org

The reactivity of the resulting this compound is largely dictated by the diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). This allows for a variety of substitution reactions where the diazonium group is replaced by a wide range of nucleophiles. These transformations are of significant synthetic utility, enabling the introduction of substituents that are otherwise difficult to install directly on the aromatic ring. byjus.com

One of the most prominent classes of reactions for aryldiazonium salts is the Sandmeyer reaction , which typically uses copper(I) salts as catalysts to introduce halides (-Cl, -Br) or cyano (-CN) groups. byjus.comchemeurope.com Variations of this reaction can also be used to synthesize phenols and, notably, thioethers. ucla.edu

The presence of the thioether substituent on the aromatic ring influences the reactivity of the diazonium salt. The sulfur atom can affect the electronic properties of the aryl ring and the stability of the diazonium salt itself. Depending on its position (ortho, meta, or para) relative to the diazonium group, the thioether can exert both inductive and resonance effects.

Below is a table summarizing the expected reactivity of a generic this compound in common diazonium salt transformations.

| Reaction Type | Reagents | Product | Notes |

| Sandmeyer (Halogenation) | CuCl / HCl or CuBr / HBr | Halophenyl thioether | A classic method for introducing halogens onto an aromatic ring. chemeurope.com |

| Sandmeyer (Cyanation) | CuCN / KCN | Cyanophenyl thioether | Provides access to aryl nitriles, which are versatile synthetic intermediates. chemeurope.com |

| Schiemann Reaction | HBF₄, then heat | Fluorophenyl thioether | A specific method for the synthesis of aryl fluorides. libretexts.org |

| Hydroxylation | H₂O, H⁺, heat | Hydroxyphenyl thioether | Involves the substitution of the diazonium group with a hydroxyl group. ucla.edu |

| Thiolation | RSH or Na₂S | Aryl dithioether or Bis(phenylthio) derivative | Can be used to introduce a second sulfur-containing moiety. libretexts.orgchemeurope.com |

| Reduction (Deamination) | H₃PO₂ | Phenyl thioether | Removes the amino group (via the diazonium salt) and replaces it with hydrogen. libretexts.org |

Exploration of Related Diazo Compounds with Sulfur-Containing Moieties

The chemistry of diazo compounds extends beyond diazophenylthioethers to a variety of other structures incorporating sulfur. These compounds exhibit unique reactivity patterns, often driven by the interplay between the diazo group and the adjacent sulfur functionality.

A notable class of such compounds is α-diazo sulfonium (B1226848) salts . These species can be synthesized and are known to generate highly electrophilic rhodium-coordinated carbenes in the presence of catalysts like dirhodium(II) complexes. The subsequent reaction pathway of these carbenes is highly dependent on their substituents. For example, α-diazo dibenzothiophenium salts bearing ketone substituents undergo intramolecular insertion into a carbon-sulfur bond. In contrast, those with ester or trifluoromethyl groups react with olefins to form cyclopropyl-substituted sulfonium salts.

Another important category includes diazo sulfonylamidines . These compounds undergo an unusual and efficient intramolecular oxygen transfer from the sulfur atom of the sulfonyl group to the diazo carbon. This reaction proceeds rapidly at low temperatures in the presence of rhodium(II) carboxylate catalysts, creating a chiral sulfur center. The use of chiral rhodium catalysts can render this transformation enantioselective, providing a novel route to chiral sulfinylamidines.

The reaction of various diazo compounds with sulfur dioxide (SO₂) in ethanol also provides insight into the influence of sulfur. The product distribution in these reactions depends on the electronic nature of the substituent on the diazomethane. Electron-releasing groups tend to favor the formation of olefins, while electron-withdrawing groups predominantly yield ethyl ethers. Substituents with intermediate electronic character can lead to the formation of ethyl alkanesulfonates. researchgate.net This highlights the nucleophilicity of the diazo carbon as a key factor in determining the reaction outcome with sulfur-based electrophiles. researchgate.net

The table below summarizes key findings from research on these related sulfur-containing diazo compounds.

| Diazo Compound Type | Key Reactants/Catalysts | Primary Product Type(s) | Key Research Finding |

| α-Diazo Sulfonium Salts | Rhodium(II) complexes, Olefins | Cyclopropyl sulfonium salts, Thiopyrilium cations | Reactivity is tunable based on the substituents on the diazo carbon. |

| Diazo Sulfonylamidines | Chiral Rhodium(II) carboxylates | Chiral Sulfinylamidines | Demonstrates a rapid, enantioselective intramolecular oxygen atom transfer. |

| Various Diazomethanes | Sulfur Dioxide (SO₂), Ethanol | Olefins, Ethers, Alkanesulfonates | Product distribution is controlled by the electronic properties of the diazo substituent. researchgate.net |

Comparative Studies with Oxygen or Nitrogen Analogues (e.g., Diazoaryl Ethers, Diazoaryl Amines)

To fully understand the chemical properties of diazophenylthioethers, it is instructive to compare them with their oxygen and nitrogen analogues: diazoaryl ethers and diazoaryl amines. The primary difference among these compounds lies in the heteroatom (S, O, or N) attached to the aryl ring, which significantly influences their synthesis, stability, and reactivity.

Synthesis: The synthesis of all three types of compounds generally follows the diazotization of the corresponding aromatic amine precursor (aminophenyl thioether, aminophenol/alkoxy aniline (B41778), or phenylenediamine). patsnap.comifremer.fr However, the conditions for preparing these precursors can vary. Aryl ethers are often synthesized via Williamson ether synthesis or, more modernly, through copper or palladium-catalyzed cross-coupling reactions. uva.nl Aryl amines are fundamental building blocks in organic chemistry.

Stability and Reactivity: The stability of the aryldiazonium salt is influenced by the electronic properties of the substituent. The order of electronegativity is N > O > S. The lone pair of electrons on the heteroatom can participate in resonance with the aromatic ring, which can stabilize the diazonium salt.

Diazoaryl Amines: The amino group (-NH₂ or -NHR) is a very strong electron-donating group through resonance. This high degree of activation can sometimes lead to side reactions during diazotization, such as the formation of triazenes, or diazo coupling reactions where the diazonium salt acts as an electrophile and attacks another molecule of the electron-rich amine. libretexts.orgacs.org

Diazoaryl Ethers: The ether group (-OR) is also an electron-donating group, though generally less so than an amino group. The synthesis of aryl ethers from arenediazonium tetrafluoroborate (B81430) salts via thermal decomposition in alcohol has been studied, with yields being moderate and dependent on the electronic nature of other substituents on the ring. uni-goettingen.de Strongly electron-withdrawing groups on the ring tend to disfavor the substitution pathway. uni-goettingen.de

Diazophenylthioethers: The thioether group (-SR) has a more complex electronic influence. Sulfur is less electronegative than oxygen, making it a better electron donor by resonance in some contexts. However, its larger size and more diffuse orbitals can alter its interaction with the aromatic π-system compared to oxygen. The C-S bond is generally weaker than the C-O bond, which could potentially open up different reaction pathways.

The table below provides a comparative overview of the key characteristics of these analogues.

| Feature | Diazophenylthioethers | Diazoaryl Ethers | Diazoaryl Amines |

| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |

| Electronic Effect | Moderately electron-donating (resonance), can be electron-withdrawing (inductive) | Strongly electron-donating (resonance) | Very strongly electron-donating (resonance) |

| Precursor Synthesis | Nucleophilic aromatic substitution, metal-catalyzed C-S coupling Current time information in Bangalore, IN. | Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig amination uva.nl | Readily available or via nitration/reduction sequences. |

| Diazotization | Standard conditions (NaNO₂/H⁺) on aminophenyl thioether. patsnap.com | Standard conditions on alkoxy aniline. | Can be complex; potential for self-coupling due to high ring activation. acs.org |

| Stability of Diazonium Salt | Generally stable in cold aqueous solution. | Generally stable in cold aqueous solution. | Can be less stable, more prone to side reactions. |

| Key Reactivity | Primarily substitution of the -N₂⁺ group (e.g., Sandmeyer). ucla.edu | Primarily substitution of the -N₂⁺ group. uni-goettingen.de | Substitution of -N₂⁺, but also electrophilic attack by the diazonium ion on other activated rings (azo coupling). acs.org |

Future Directions in Diazophenylthioether Research

Development of Novel Synthetic Routes

Current synthetic strategies for compounds bearing diazophenylthioether moieties often focus on their immobilization onto solid supports oup.comapsnet.org. Future research could pivot towards developing more direct, efficient, and environmentally benign methods for synthesizing the this compound scaffold itself, or its key precursors. This includes exploring:

Green Chemistry Approaches: Investigating the use of greener solvents, milder reaction conditions, and atom-economical processes, potentially employing biocatalysis or photocatalysis for key bond formations princeton.eduuwf.edursc.orgdur.ac.uk.